Biphenyl-2-YL-hydrazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

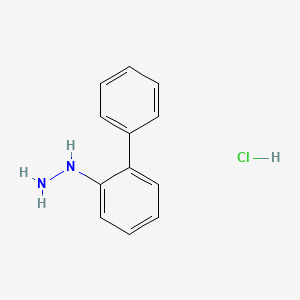

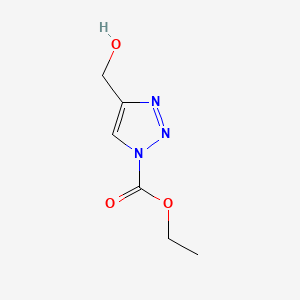

Biphenyl-2-YL-hydrazine hydrochloride is a chemical compound with the CAS Number: 109221-95-6 . It has a molecular weight of 220.7 and a molecular formula of C12H13ClN2 . It is an off-white solid and is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2.ClH/c13-14-12-9-5-4-8-11 (12)10-6-2-1-3-7-10;/h1-9,14H,13H2;1H . This indicates the presence of a biphenyl group attached to a hydrazine group, with a hydrochloride counterion.Physical and Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 220.7 and a molecular formula of C12H13ClN2 .Applications De Recherche Scientifique

Catalysis and Chemical Reactions

Biphenyl-2-YL-hydrazine hydrochloride has been used in the dechlorination of polychlorinated biphenyls (PCBs) with solid hydrazine hydrochloride catalyzed by palladium. This process can efficiently dechlorinate PCBs in hydrocarbon solvents, yielding biphenyl. The catalyst system can be reused multiple times, and the use of ultrasonication can significantly increase the dechlorination rate (Rodríguez & Lafuente, 2002).

Synthesis of Novel Compounds

In a study involving the synthesis of novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, this compound was utilized. These compounds demonstrated antimicrobial activity, showing potential in the development of new antimicrobial agents (Abubshait et al., 2011).

Electrochemical Applications

The compound has been used in the development of an electrochemical method for the determination of hydrazine. A carbon paste electrode modified by 3-(4'-amino-3'-hydroxy-biphenyl-4-yl)-acrylic acid and ZrO2 nanoparticles showed increased voltammetric peak currents of hydrazine, indicating its usefulness in hydrazine detection in environmental samples (Mohammadi, Beitollahi, & Asadi, 2015).

Corrosion Inhibition

Synthesized hydrazine compounds, including this compound derivatives, have been studied for their corrosion inhibition performance. These compounds showed significant inhibition on N80 steel in hydrochloric acid solution, suggesting their potential as corrosion inhibitors (Yadav, Sharma, & Sarkar, 2015).

Drug Development and Biomedical Research

This compound derivatives have been explored in drug development. For instance, focused pseudostatic hydrazone libraries targeting γ-aminobutyric acid transporter 1 (GAT1) in the central nervous system were screened, leading to the discovery of binders with submicromolar affinities. This research could contribute to the development of novel therapeutics for neurological conditions (Sindelar et al., 2013).

Propriétés

IUPAC Name |

(2-phenylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,14H,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKKAYKULLKATO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696331 |

Source

|

| Record name | ([1,1'-Biphenyl]-2-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109221-95-6 |

Source

|

| Record name | ([1,1'-Biphenyl]-2-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)

![Pyrrolo[1,2-a]benzo[1,2-d:3,4-d']diimidazole](/img/structure/B566471.png)

![N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium N,N,N-trimethyl-2-[(prop-2-enoyl)oxy]ethan-1-aminium chloride prop-2-enimidate--hydrogen chloride (1/1/1/1/1)](/img/structure/B566473.png)

![2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile](/img/structure/B566485.png)

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B566489.png)

![Bis[3-(2-hydroxy-4-propoxyphenyl)thiophen-2-yl]propane-1,2,3-trione](/img/structure/B566491.png)